Benzo[j]fluoranthene, 11-phenyl-
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Overview
Description
Benzo[j]fluoranthene, 11-phenyl- is a polycyclic aromatic hydrocarbon (PAH) that belongs to the fluoranthene family. These compounds are characterized by their fused ring structures, which include both naphthalene and benzene rings. Benzo[j]fluoranthene, 11-phenyl- is known for its interesting photophysical and fluorescence properties, making it a subject of significant interest in synthetic organic chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[j]fluoranthene, 11-phenyl- typically involves the cyclization of precursor molecules under high-temperature conditions. One common method is the flash vacuum thermolysis (FVT) of 2-(1-chloroethenyl)benzo[c]phenanthrene or 6-(1-chloroethenyl)chrysene at temperatures above 900°C, followed by ring rearrangements to yield benzo[j]fluoranthene . Another method involves the conversion of benzo[k]fluoranthene to benzo[j]fluoranthene via FVT at temperatures of at least 1100°C .
Industrial Production Methods
Industrial production of benzo[j]fluoranthene, 11-phenyl- is less common due to its specialized applications. the methods mentioned above can be scaled up for industrial purposes, with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzo[j]fluoranthene, 11-phenyl- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the aromatic ring with electrophiles.
Oxidation: The compound can be oxidized to form phenols, dihydrodiols, and quinones.
Reduction: Reduction reactions can convert benzo[j]fluoranthene into less complex hydrocarbons.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are typically employed.
Major Products
Phenols: Hydroxylated derivatives of benzo[j]fluoranthene.
Dihydrodiols: Reduced forms of the compound with added hydrogen atoms.
Quinones: Oxidized derivatives with carbonyl groups.
Scientific Research Applications
Benzo[j]fluoranthene, 11-phenyl- has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying PAH behavior and reactions.
Biology: Investigated for its potential biological effects, including carcinogenicity.
Medicine: Studied for its interactions with biological molecules and potential therapeutic applications.
Mechanism of Action
The mechanism of action of benzo[j]fluoranthene, 11-phenyl- involves its interaction with cellular components, leading to various biological effects. It is metabolized into reactive intermediates, such as phenols and dihydrodiols, which can form DNA adducts and induce mutations . These interactions are mediated by enzymes like cytochrome P450, which catalyze the oxidation of the compound.
Comparison with Similar Compounds
Similar Compounds
- Benzo[a]fluoranthene
- Benzo[b]fluoranthene
- Benzo[e]fluoranthene
- Benzo[k]fluoranthene
Uniqueness
Benzo[j]fluoranthene, 11-phenyl- is unique due to its specific ring structure and photophysical properties. Unlike its isomers, it exhibits distinct fluorescence characteristics, making it valuable for applications in materials science and organic electronics .
Properties
Molecular Formula |
C26H16 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
5-phenylpentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(19),2(11),3(8),4,6,9,12,14,16(20),17-decaene |
InChI |
InChI=1S/C26H16/c1-2-6-17(7-3-1)20-13-12-18-14-15-22-21-10-4-8-19-9-5-11-23(25(19)21)26(22)24(18)16-20/h1-16H |
InChI Key |
PHXPRDOUSPRMAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C=CC4=C3C5=CC=CC6=C5C4=CC=C6 |
Origin of Product |
United States |
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